molecular formula C19H18N2O5 B4654550 N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide

Cat. No. B4654550
M. Wt: 354.4 g/mol
InChI Key: SXBCXZOSKBAQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the isoxazolecarboxamide family. It has been studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system by inhibiting the breakdown of endocannabinoids such as anandamide. This leads to an increase in endocannabinoid levels, which can result in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant properties and may have potential use in the treatment of neurological disorders. Additionally, it has been shown to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide is its unique chemical properties, which make it a useful tool compound in the study of the endocannabinoid system. It has also been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to interpret study results.

Future Directions

There are several potential future directions for the study of N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of pain and inflammation in humans. Additionally, further research is needed to fully understand its mechanism of action and potential interactions with other compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been used as a tool compound in the study of the endocannabinoid system and its role in pain modulation.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-23-14-6-4-5-12(9-14)15-11-18(26-21-15)19(22)20-13-7-8-16(24-2)17(10-13)25-3/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBCXZOSKBAQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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